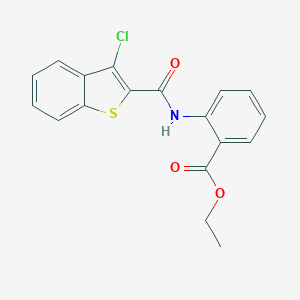
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE is a complex organic compound that features a benzo[b]thiophene core, a chlorine substituent, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE typically involves multiple steps. One common route starts with the preparation of 3-chloro-benzo[b]thiophene-2-carboxylic acid, which is then coupled with 2-amino-benzoic acid ethyl ester under specific reaction conditions. The coupling reaction often requires the use of coupling agents such as carbonyl diimidazole or thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
化学反応の分析
Types of Reactions
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis induction in cancer cells .
類似化合物との比較
Similar Compounds
3-Chloro-benzo[b]thiophene-2-carboxylic acid: A precursor in the synthesis of the target compound.
(3-Chloro-benzo[b]thiophene-2-carbonyl)-thiocarbamic acid O-isopropyl ester: Another derivative with similar structural features.
Uniqueness
What sets ETHYL 2-(3-CHLORO-1-BENZOTHIOPHENE-2-AMIDO)BENZOATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ethyl ester group, for example, enhances its solubility and bioavailability, making it a more versatile compound for various applications.
特性
分子式 |
C18H14ClNO3S |
|---|---|
分子量 |
359.8g/mol |
IUPAC名 |
ethyl 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H14ClNO3S/c1-2-23-18(22)11-7-3-5-9-13(11)20-17(21)16-15(19)12-8-4-6-10-14(12)24-16/h3-10H,2H2,1H3,(H,20,21) |
InChIキー |
JNGBONHRTUCXSH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
正規SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Allyl-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413716.png)
![3-Allyl-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413717.png)
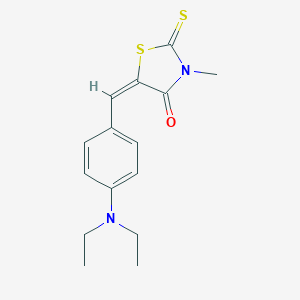
![(5E)-5-[(3-fluorophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B413720.png)
![3-Allyl-5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413721.png)
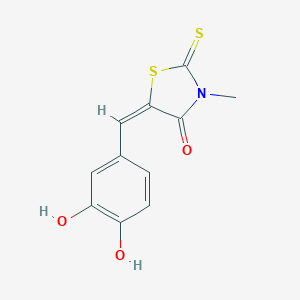
![(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B413723.png)
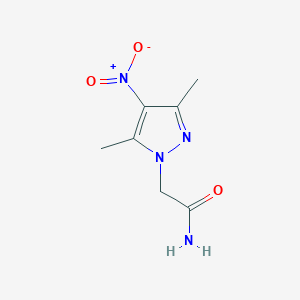
![5-{[5-(3-Chloro-4-methoxyphenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413726.png)

![diethyl 5-[({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B413729.png)
![3-[(2,5-Dimethylanilino)methyl]-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413731.png)
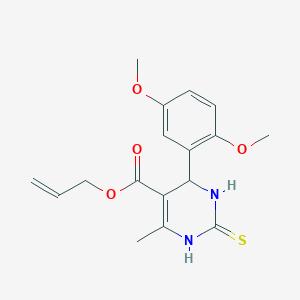
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B413733.png)
